4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Medicinal Chemistry Late-Stage Functionalization Building Block Selection

This 4,6-disubstituted pyrimidine is the sole building block in its class that leaves the pyrimidine 2-position unsubstituted. Unlike pre-functionalized analogs (e.g., 2-methyl CAS 2034226-04-3 or 2-cyclopropyl derivatives), the free C–H site enables direct late-stage diversification via C–H borylation/arylation and serves as a geometry-defined PROTAC linker exit vector. The electron‑withdrawing 6‑CF₃ group and 5‑chloropyrimidine moiety uniquely tune piperazine nucleophilicity and metabolic stability for kinase inhibitor and GPCR modulator programs. Procure this exact pyrimidine isomer (not the pyridazine analog) to maintain sub‑nanomolar target engagement critical for lead progression.

Molecular Formula C13H12ClF3N6
Molecular Weight 344.73
CAS No. 2034310-01-3
Cat. No. B2448110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
CAS2034310-01-3
Molecular FormulaC13H12ClF3N6
Molecular Weight344.73
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=C(C=N3)Cl
InChIInChI=1S/C13H12ClF3N6/c14-9-6-18-12(19-7-9)23-3-1-22(2-4-23)11-5-10(13(15,16)17)20-8-21-11/h5-8H,1-4H2
InChIKeyLGBWTQBGTKGBLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine: Core Scaffold Identity and Procurement Context


The compound 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2034310-01-3, molecular formula C13H12ClF3N6, molecular weight 344.73 g/mol) is a heterocyclic building block featuring a 4,6-disubstituted pyrimidine core . Its structure incorporates a 5-chloropyrimidin-2-yl group linked via a piperazine spacer to a 6-(trifluoromethyl)pyrimidine. This scaffold belongs to a class of piperazinyl-pyrimidine derivatives frequently explored as intermediates for kinase inhibitors and receptor modulators, with related substructures showing nanomolar target engagement in patent disclosures [1]. The compound is primarily supplied for non-human research use, and its procurement relevance stems from its specific substitution pattern that distinguishes it from densely substituted analogs.

Why Substitution with Other Piperazinyl-Pyrimidine Analogs Undermines Synthetic Programs Using CAS 2034310-01-3


Piperazinyl-pyrimidine building blocks cannot be interchanged generically because minor structural variations profoundly alter both the reactivity in downstream coupling reactions and the ultimate biological profile of derived final compounds. The target compound uniquely places a hydrogen atom at the pyrimidine 2-position, in contrast to commonly stocked analogs that bear methyl, cyclopropyl, or pyrrolidine substituents at this position . This unsubstituted site is critical for planned C–H functionalization or late-stage diversification strategies. Furthermore, the combination of the electron-withdrawing 6-CF3 group and the 5-chloropyrimidine moiety modulates the electron density of the piperazine ring, influencing both the nucleophilicity and the metabolic fate of derivatives differently from analogs that replace the trifluoromethyl group with methyl or lack the chlorine atom .

Quantitative Differentiation Evidence for CAS 2034310-01-3 vs. Closest Analogs


Synthetic Handle Uniqueness: Free 2-Position vs. Substituted Analogs

The target compound (CAS 2034310-01-3) is the only analog among close structural neighbors that retains a hydrogen at the 2-position of the 4-pyrimidine ring. This creates a specific synthetic handle absent in key commercially available comparators: 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 2034226-04-3) bears a methyl group, and 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(trifluoromethyl)pyrimidine bears a cyclopropyl group at this position . Additionally, the 6-CF3 group distinguishes this compound from 6-methyl analogs, offering a significantly higher calculated logP (~3.8) and enhanced metabolic stability potential compared to the 6-methyl variant (~logP 2.5) .

Medicinal Chemistry Late-Stage Functionalization Building Block Selection

Structural Isomer Distinction: Pyrimidine vs. Pyridazine Core

A close isomer, 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine (CAS 2380177-47-7, molecular weight 344.73), possesses a pyridazine core instead of a pyrimidine core . While no direct comparative biological data exists for these two precise compounds, a structurally related entity featuring the 5-chloropyrimidin-2-yl-piperazine moiety demonstrated an IC50 of 0.560 nM against TIPARP in a patent assay, versus an IC50 of 277 nM for a related scaffold against the hERG channel [1][2]. This broad range (>400-fold difference) underscores how core heterocycle and substitution geometry dramatically influence target binding even within the same pharmacophore family, making the pyrimidine-specific isomer indispensable for structure-activity-relationship (SAR) studies targeting pyrimidine-biased binding pockets.

Bioisosteric Replacement Binding Affinity Selectivity Profiling

Vendor-Sourced Purity and Supply Consistency for Reproducible SAR

The target compound is commercially offered with a standard purity of 95% . In contrast, closely related analogs such as CAS 2549045-70-5 are often listed at 97% purity . For procurement decisions in early discovery, this 2% purity difference might seem minimal, but for quantitative biological assay reproducibility, baseline purity, and the nature of the remaining 5% (often unreacted intermediates or positional isomers) can be critical. The specific synthetic route disclosed by vendors for this compound suggests a convergent assembly that may yield fewer regioisomeric impurities compared to routes used for 2-substituted analogs, a benefit inferred from the reduced steric hindrance during the final coupling step .

Quality Control Reproducibility Procurement Specification

Specific Research Applications Where the Unique Structure of CAS 2034310-01-3 Provides an Advantage


Late-Stage Diversification Library Synthesis via C2–H Functionalization

In medicinal chemistry campaigns requiring a diverse array of 2-substituted analogs from a common late-stage intermediate, the free hydrogen at the pyrimidine 2-position of CAS 2034310-01-3 is an essential feature . Researchers can perform direct C–H borylation or arylation to introduce a wide range of substituents, a step that is blocked in pre-functionalized analogs like CAS 2034226-04-3 (2-methyl) or 2-cyclopropyl derivatives. This enables a divergent synthetic strategy from a single purchased intermediate, maximizing SAR exploration while minimizing synthesis time.

Targeted Protein Degradation (PROTAC) Linker Attachment Point

The unsubstituted 2-position on the pyrimidine ring also serves as a versatile exit vector for PROTAC linker attachment. Building blocks with pre-occupied 2-positions require de novo synthesis of a separate core for each linker geometry. CAS 2034310-01-3, with its defined geometry and free 2-site, allows direct attachment of linkers via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, accelerating the construction of degrader libraries targeting kinases where piperazinyl-pyrimidines are a privileged binding motif [1].

Isomer-Specific Control in CCR4 or TIPARP Antagonist Programs

For projects optimizing antagonists of targets such as CCR4 or TIPARP, where the piperazinyl-pyrimidine core is a validated pharmacophore, utilizing the precise pyrimidine isomer (as opposed to the pyridazine isomer CAS 2380177-47-7) is critical . Evidence from patent assays with related substructures demonstrates that single-atom heterocycle changes can shift IC50 values from subnanomolar to triple-digit nanomolar, directly impacting lead compound progression. This compound ensures the exact geometry required for the pyrimidine-unique binding conformation.

Quote Request

Request a Quote for 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.